4-Chlorokynurenine is a synthetic, chlorinated analog of kynurenic acid, a naturally occurring neuromodulator. [] It acts as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine co-agonist (GlyB) site of the N-methyl-D-aspartate (NMDA) receptor. [] This mechanism makes 4-Cl-KYN a valuable tool in researching the role of NMDA receptors in various neurological and psychiatric disorders.
4-Cl-KYN readily crosses the blood-brain barrier, a significant advantage over 7-Cl-KYNA, which has limited penetration. [, ] Once inside the brain, 4-Cl-KYN is converted to 7-Cl-KYNA primarily within activated astrocytes, allowing for targeted action at sites of injury or disease. [, ]
Optimizing Drug Delivery: Further research is needed to optimize the delivery of 4-Cl-KYN and enhance its conversion to 7-Cl-KYNA within the brain. Strategies may include developing novel delivery systems or exploring co-administration with agents that inhibit 7-Cl-KYNA efflux from the brain. []
Understanding Individual Responses: Exploring the pharmacogenetics of 4-Cl-KYN metabolism and transport may help predict individual responses and optimize treatment strategies. []
4-Chlorokynurenine falls under the category of neuropharmaceuticals and is classified as an NMDA receptor antagonist. It is structurally related to kynurenine, a metabolite of the amino acid tryptophan, and possesses a chlorine atom at the fourth position of the kynurenine structure.
The biosynthesis of 4-chlorokynurenine involves a complex enzymatic pathway starting from L-tryptophan. Research indicates that it is synthesized by four key enzymes in the biosynthetic pathway of the lipopeptide antibiotic taromycin, derived from the marine bacterium Saccharomonospora sp. CNQ-490. The initial step is catalyzed by Tar14, a flavin-dependent tryptophan chlorinase, which converts L-tryptophan into L-6-chloro-tryptophan. This is followed by the action of Tar13 (tryptophan 2,3-dioxygenase) and Tar16 (kynurenine formamidase), which facilitate the conversion to L-4-chlorokynurenine .
Key Parameters in Synthesis:
The molecular formula of 4-chlorokynurenine is , with a molar mass of approximately 242.66 g/mol. The structure features a chlorinated aromatic ring and an amino acid backbone typical of kynurenine derivatives.
Structural Characteristics:
4-Chlorokynurenine participates in several chemical reactions primarily related to its conversion into active metabolites. The primary reaction involves its transformation into 7-chlorokynurenic acid through the action of kynurenine aminotransferase in astrocytes. This conversion is crucial for its pharmacological activity.
Relevant Reactions:
This reaction highlights the importance of enzymatic processes in activating prodrugs like 4-chlorokynurenine.
The mechanism of action of 4-chlorokynurenine primarily involves its role as a prodrug that modulates NMDA receptor activity. Upon administration, it crosses the blood-brain barrier and is converted to 7-chlorokynurenic acid, which inhibits the glycine co-agonist site on NMDA receptors.
Mechanistic Insights:
4-Chlorokynurenine exhibits specific physical and chemical properties that are critical for its function as a drug candidate.
Key Properties:
The primary application of 4-chlorokynurenine lies in its potential as an antidepressant. Clinical trials have explored its efficacy in treatment-resistant depression with varying results. Additionally, preclinical studies suggest possible benefits in neurodegenerative diseases due to its effects on neuroinflammation pathways.
Scientific Applications Include:
4-Chlorokynurenine (4-Cl-KYN, AV-101) is an investigational prodrug that targets the glutamatergic system through a multi-step bioactivation process and selective receptor interactions. Its pharmacodynamic profile centers on the metabolic production of the active NMDA receptor antagonist 7-chlorokynurenic acid (7-Cl-KYNA) and downstream effects on synaptic plasticity.
4-Cl-KYN serves as a brain-penetrant precursor designed to overcome the blood-brain barrier (BBB) limitations of its active metabolite, 7-Cl-KYNA. Upon oral administration, 4-Cl-KYN is rapidly absorbed into the systemic circulation. Its lipophilicity and structural similarity to large neutral amino acids enable active transport across the BBB via the L-type amino acid transporter 1 (LAT1) [1] [3]. This transport mechanism results in a human bioavailability of ≥31%, with peak plasma concentrations (Cmax) reaching 64.4 μg/mL at the highest clinical dose (1440 mg) [9].
Table 1: Pharmacokinetic Properties of 4-Cl-KYN and Its Active Metabolite
Property | 4-Cl-KYN | 7-Cl-KYNA |
---|---|---|
Molecular Weight | 242.66 g/mol | 224.6 g/mol |
BBB Penetration | High (via LAT1 transporter) | Negligible (without prodrug) |
Plasma Tmax | ~2 hours (dose-dependent) | 1.5-2 hours post-4-Cl-KYN dosing |
Plasma Half-life | 1.64–1.82 hours | Not fully characterized |
Bioactivation Site | Primarily CNS astrocytes | N/A (active metabolite) |
Once within the central nervous system (CNS), 4-Cl-KYN undergoes enzymatic transformation by kynurenine aminotransferases (KATs II) in astrocytes to yield 7-Cl-KYNA [1] [3]. This conversion is highly efficient, with rodent microdialysis studies showing peak hippocampal 7-Cl-KYNA concentrations of ~100 nM within 1.5 hours after systemic 4-Cl-KYN administration [3] [5]. The prodrug strategy thus overcomes 7-Cl-KYNA’s inherent inability to cross the BBB, enabling targeted CNS delivery.
The intracerebral metabolism of 4-Cl-KYN exhibits striking cellular and regional specificity. Astrocytes, not neurons, express the requisite KAT II enzymes for converting 4-Cl-KYN to 7-Cl-KYNA [1] [3] [7]. This astrocyte-specific bioactivation was confirmed using in situ hybridization and enzymatic activity assays, revealing high KAT II expression in astrocytic endfeet surrounding brain capillaries [1] [7]. Consequently, 7-Cl-KYNA production occurs predominantly at the vascular interface, facilitating its release into the synaptic space.
Table 2: Regional Distribution of 7-Cl-KYNA After 4-Cl-KYN Administration
Brain Region | 7-Cl-KYNA Concentration (nM) | Time to Peak (Hours) | Study Model |
---|---|---|---|
Hippocampus | 100 ± 16 | 1.5 | Mouse microdialysis |
Prefrontal Cortex | 85 ± 14* | 1.5-2.0 | Rat microdialysis |
Spinal Cord | 68 ± 12* | 2.0 | Rat tissue assay |
Striatum | 92 ± 18* | 1.5 | Rat tissue assay |
*Estimated from tissue homogenization studies [3] [6]
Pharmacogenetic factors influence this metabolism. A 2024 study identified a single-nucleotide polymorphism (SNP) in N-acetyltransferase 8 (NAT8, rs13538) linked to increased plasma levels of the metabolite N-acetyl-4-Cl-KYN, which may compete with 4-Cl-KYN for transport and metabolism [2]. Another SNP in SLC7A5 (rs28582913), encoding LAT1, correlated with lower 7-Cl-KYNA plasma concentrations, suggesting transporter variability affects CNS delivery [2].
7-Cl-KYNA exerts its primary biological effect through potent and selective antagonism of the glycineB co-agonist site on the GluN1 subunit of NMDA receptors (NMDARs) [3] [4] [7]. Unlike channel-blocking NMDAR antagonists (e.g., ketamine, MK-801), which non-competitively inhibit ion flux, 7-Cl-KYNA competitively binds the glycineB site with a half-maximal inhibitory concentration (IC50) of ~100 nM [3] [4]. This prevents glycine or D-serine binding, a prerequisite for NMDAR activation, thereby allosterically inhibiting receptor function without inducing open-channel block.
Table 3: Receptor Binding Profile of 7-Cl-KYNA
Receptor/Channel | Affinity (Ki or IC50) | Selectivity vs. GlycineB Site |
---|---|---|
NMDAR GlycineB site | 100 ± 15 nM | Reference target |
AMPA Receptor | >100 µM | >1000-fold lower |
Kainate Receptor | >100 µM | >1000-fold lower |
GABAA Receptor | >100 µM | >1000-fold lower |
Dopamine D2 Receptor | >10 µM | >100-fold lower |
Data sourced from receptor screening assays [4] [8]
The glycineB site selectivity confers several pharmacological advantages:
Though 7-Cl-KYNA has negligible direct affinity for AMPA receptors (AMPARs), AMPAR activation is essential for its rapid antidepressant-like effects. Preclinical studies demonstrate that the AMPAR antagonist NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-dione) abolishes the antidepressant actions of 4-Cl-KYN in rodent models [4] [5] [6]. This indicates that downstream AMPAR activation, not solely NMDAR inhibition, mediates the prodrug’s behavioral effects.
The proposed mechanism involves:
Table 4: Downstream Effects of 4-Cl-KYN-Derived 7-Cl-KYNA
Target | Effect | Functional Outcome |
---|---|---|
NMDAR GlycineB Site | Competitive antagonism → Reduced Ca2+ influx | Attenuation of excitotoxicity |
AMPA Receptors | Indirect activation via glutamate release | mTOR pathway activation & synaptic plasticity |
3-Hydroxyanthranilate Oxidase | Inhibition by metabolite 4-Cl-3-HAA | Reduced neurotoxic quinolinic acid production |
LAT1 Transport | Competition by N-acetyl-4-Cl-KYN metabolite | Potential reduction in brain 4-Cl-KYN uptake |
This AMPAR-dependent mechanism aligns with ketamine’s antidepressant actions but avoids ketamine’s side effects because:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7